2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-bromo-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to form the amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-5-methylbenzaldehyde or 2-bromo-5-methylacetophenone.
Reduction: Formation of this compound from the nitroalkene intermediate.
Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-5-methylphenyl)ethanol
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
MLSGMKRZTMJOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(CO)N |
Origin of Product |
United States |
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